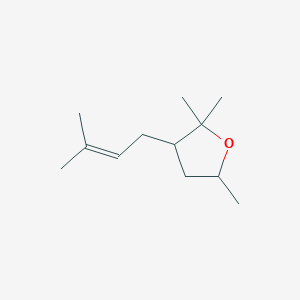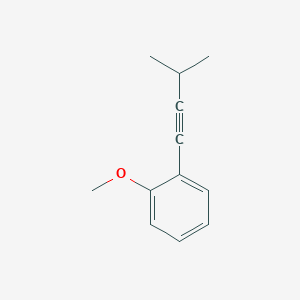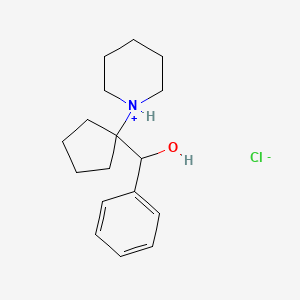
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of tetramethylsilane with a suitable diol in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to remove impurities and obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and the specific reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce various organosilicon derivatives. Substitution reactions can lead to the formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane exerts its effects involves its interaction with specific molecular targets. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The pathways involved in these reactions depend on the specific context and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,8,8-Tetramethyl-5-[(trimethylsilyl)oxy]-3,7-dioxa-2,8-disilanonane
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl (9E,12E,15E)-9,12,15-octadecatrienoate
Uniqueness
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane is unique due to its specific molecular structure, which includes both silicon and oxygen atoms in a non-linear arrangement. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity and the ability to form stable bonds with other elements.
Properties
CAS No. |
105857-45-2 |
|---|---|
Molecular Formula |
C10H24O2Si2 |
Molecular Weight |
232.47 g/mol |
IUPAC Name |
trimethyl-[2-(trimethylsilyloxymethyl)prop-2-enoxy]silane |
InChI |
InChI=1S/C10H24O2Si2/c1-10(8-11-13(2,3)4)9-12-14(5,6)7/h1,8-9H2,2-7H3 |
InChI Key |
ZUVADTWWIQHATK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(=C)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
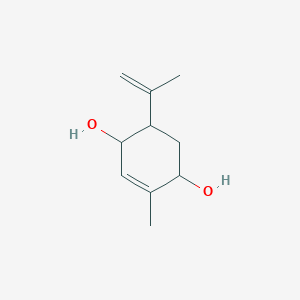
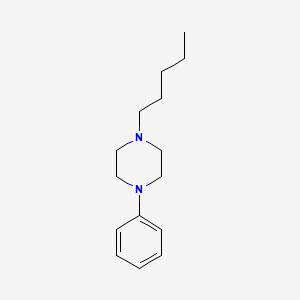

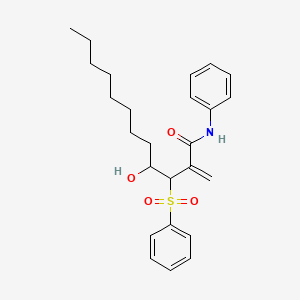
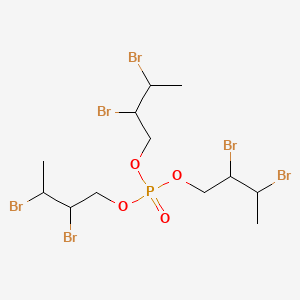
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
